N-diethoxyphosphoryladamantan-1-amine
Description
Contextual Significance of Adamantane (B196018) Scaffolds in Organic and Material Sciences
Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is a perfectly symmetrical, rigid, and cage-like molecule. rsc.org First identified in crude oil in 1933, its unique structure has made it a subject of considerable interest in both organic and material sciences. rsc.orgwikipedia.org The rigid framework of adamantane provides a defined tetrahedral geometry, making it an ideal scaffold for the construction of complex, multi-functionalized molecules. thieme-connect.com
In medicinal chemistry, the adamantane moiety is often considered a "lipophilic bullet" because its incorporation into a drug molecule can enhance lipophilicity and stability, thereby improving pharmacokinetic properties. nih.govpensoft.net This strategy has been successfully employed in a range of pharmaceuticals. The first adamantane derivative to be used as a drug was amantadine (B194251) (1-aminoadamantane), which was initially developed as an antiviral agent against influenza and later used in the treatment of Parkinson's disease. wikipedia.orgnih.govresearchgate.net The success of amantadine and its derivatives, such as rimantadine (B1662185) and memantine, spurred the development of numerous other adamantane-based drugs. wikipedia.orgnih.gov
Beyond pharmaceuticals, adamantane derivatives are utilized in material science. Their thermal stability and defined structure have led to applications in the development of polymers, thermally stable lubricants, and nanomaterials. wikipedia.orgpensoft.netresearchgate.net The ability to selectively functionalize adamantane at its bridgehead (tertiary) and bridging (secondary) positions allows for precise control over the final properties of the resulting materials. researchgate.net
Overview of Organophosphorus Compounds and Their Diverse Chemical Roles
Organophosphorus compounds are a broad class of organic compounds containing carbon-phosphorus bonds, although the term is often extended to include esters and amides of phosphorus acids. wikipedia.org These compounds exhibit a wide range of oxidation states and coordination numbers for the phosphorus atom, leading to immense structural and functional diversity. wikipedia.org They are central to biochemistry, forming the backbone of DNA and RNA and playing a critical role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.orgbionity.com
In industrial and commercial applications, organophosphorus compounds are ubiquitous. antiscale.ir They are widely used as:
Pesticides: Many insecticides and herbicides are organophosphates or related compounds that function by inhibiting essential enzymes, such as acetylcholinesterase. wikipedia.orgbionity.comnih.gov
Flame Retardants and Plasticizers: Phosphate (B84403) esters are added to polymers and textiles to enhance fire resistance and flexibility. wikipedia.orgwikipedia.org
Industrial Catalysts and Reagents: In organic synthesis, certain organophosphorus compounds act as catalysts and reagents, facilitating a variety of chemical transformations. antiscale.ir
Lubricant Additives: Zinc dithiophosphates are a key component in motor oils, providing anti-wear protection. wikipedia.org
Solvents and Extractants: The unique polarity of some organophosphorus compounds makes them effective solvents and metal extractants. wikipedia.orgbionity.com
Phosphoramidates represent a specific subclass of organophosphorus compounds where one or more of the hydroxyl groups of phosphoric acid are replaced by an amine group. wikipedia.org This substitution creates a phosphorus-nitrogen (P-N) bond, which imparts distinct chemical properties compared to the phosphorus-oxygen (P-O) bond found in phosphate esters. wikipedia.org
Defining the Research Landscape of N-diethoxyphosphoryladamantan-1-amine and Related Phosphoramidate (B1195095) Derivatives
The compound this compound belongs to the class of phosphoramidates. It is a derivative of adamantane where the amino group of 1-aminoadamantane (amantadine) is bonded to a diethoxyphosphoryl group. This structure combines the rigid, lipophilic adamantane scaffold with a phosphoramidate functional group.
The synthesis of phosphoramidates is well-established. A common method, known as the Stokes method, involves the reaction of a phosphorus oxychloride with an alcohol (or phenol) to form a chlorophosphate ester, which is then reacted with an amine to yield the final phosphoramidate. wikipedia.org In the context of this compound, a plausible synthetic route would involve the reaction of diethyl chlorophosphate with 1-aminoadamantane.
Research into adamantane derivatives containing phosphorus is driven by the potential for creating molecules with novel biological activities. researchgate.net The combination of a known pharmacophore like adamantane with a phosphate or phosphoramidate group can modulate the molecule's properties, such as its ability to interact with biological targets or its transport across cell membranes. For instance, the cholinolytic activity of certain phosphoramidates has been a known area of study. nih.gov While specific, detailed research findings on this compound are not extensively documented in readily available literature, the interest in related structures is evident. For example, N,N'-bis(ethylene)-P(1-adamantyl)-phosphonic diamide, another adamantane derivative with P-N bonds, was investigated for its inhibitory activity against the Rous sarcoma virus. nih.gov
The study of such hybrid molecules falls within the broader effort of medicinal chemistry to explore the chemical space created by combining established structural motifs. The adamantane cage provides a robust, predictable anchor, while the phosphoramidate group offers a site for potential biological interactions and further chemical modification.
Structure
3D Structure
Properties
CAS No. |
49802-18-8 |
|---|---|
Molecular Formula |
C14H26NO3P |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-diethoxyphosphoryladamantan-1-amine |
InChI |
InChI=1S/C14H26NO3P/c1-3-17-19(16,18-4-2)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3,(H,15,16) |
InChI Key |
LXTCUMJRFQEZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OCC |
Origin of Product |
United States |
Synthetic Methodologies for N Diethoxyphosphoryladamantan 1 Amine and Analogous Structures
Foundational Synthetic Routes to Adamantane (B196018) Amines
Adamantane's unique cage-like structure presents specific challenges and opportunities for functionalization. The tertiary carbons at the bridgehead positions are key sites for introducing functional groups, including amines. nih.gov
Direct functionalization of the adamantane C-H bond at a bridgehead position is a desirable but challenging route. nih.gov While adamantane can be easily functionalized at its tertiary positions, typically through bromination, direct amination is less common. nih.gov Research into intramolecular C-H amination reactions has provided pathways to access certain disubstituted diamondoids, indicating the potential for such strategies. nih.gov Photocatalytic C-H aminoalkylation has also emerged as a method for synthesizing amino-diamondoid pharmacophores. nih.gov
A more established and widely used method for synthesizing 1-aminoadamantane involves a multi-step process starting from a halogenated adamantane, most commonly 1-bromoadamantane. This approach often utilizes a Ritter-type reaction or a variation thereof. acs.orgijpsr.com
Table 1: Comparison of Reagents in Ritter-Type Synthesis of 1-Aminoadamantane
| Starting Material | Reagent | Intermediate | Hydrolysis Agent | Final Product | Overall Yield | Reference |
| 1-Bromoadamantane | Acetylamide / H₂SO₄ | N-(1-adamantyl)acetamide | NaOH, then HCl | 1-Aminoadamantane HCl | 74% | ijpsr.com |
| 1-Bromoadamantane | Formamide / H₂SO₄ | N-(1-adamantyl)formamide | aq. HCl | 1-Aminoadamantane HCl | 88% | acs.org |
An innovative method for preparing aminated bridgehead polycyclic hydrocarbons like adamantane utilizes sonication. google.com This technique involves the reaction of a bridgehead halo-adamantane, such as 1-bromoadamantane, with lithium metal in an organic solvent under ultrasound conditions. The sonication facilitates the formation of the 1-adamantyllithium compound. google.com This highly reactive organolithium intermediate can then be reacted in situ with an aminating agent, also under sonication, to yield the desired 1-aminoadamantane derivative. google.com This method provides an alternative pathway that avoids the conditions of the Ritter reaction.
Phosphorylation Techniques for Amine Derivatives
The final step in synthesizing N-diethoxyphosphoryladamantan-1-amine is the formation of a phosphoramidate (B1195095) linkage by attaching the diethoxyphosphoryl group to the nitrogen of 1-aminoadamantane.
Phosphoramidates are a class of organophosphorus compounds where one of the hydroxyl groups of phosphoric acid is replaced by an amine. wikipedia.org Their synthesis can be achieved through several routes. A common method involves the reaction of a dialkyl H-phosphonate with an amine in the presence of a chlorinating agent like carbon tetrachloride, often with a base or catalyst (Atherton-Todd reaction). nih.govresearchgate.net Phase-transfer catalysis has also been employed for the phosphorylation of amines using dialkyl H-phosphonates. nih.gov
Another major route is the reaction of an amine with a phosphoryl chloride. wikipedia.org For example, phosphorus oxychloride can be reacted first with an alcohol to form a chlorophosphonate ester, which then reacts with an amine to give the final phosphoramidate. wikipedia.org The reaction of amines with phosphoryl chlorides often requires a base, such as triethylamine (B128534), to neutralize the HCl generated during the reaction. chemguide.co.uk
To introduce the diethoxyphosphoryl group specifically, the reagent of choice is diethyl chlorophosphate, also known as diethoxyphosphoryl chloride ((C₂H₅O)₂P(O)Cl). wikipedia.org This electrophilic compound readily reacts with nucleophiles like amines to form the corresponding phosphoramidate. wikipedia.org
The synthesis of this compound would involve the reaction of 1-aminoadamantane with diethyl chlorophosphate. Typically, this reaction is carried out in the presence of a base, such as triethylamine or pyridine, to act as an acid scavenger for the hydrochloric acid byproduct. chemguide.co.uknih.gov The reaction mechanism is a nucleophilic addition-elimination process, where the amine's nitrogen atom attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion. chemguide.co.uk
Table 2: General Reaction for N-diethoxyphosphorylation of an Amine
| Amine Substrate | Phosphorylating Agent | Base/Solvent | Product Type |
| 1-Aminoadamantane | Diethyl Chlorophosphate | Triethylamine / Toluene | This compound |
This method is widely used for the phosphorylation of various amines and provides a direct route to the target compound from the adamantane amine precursor. wikipedia.orgnih.gov
Convergent Synthesis of this compound
The primary convergent pathway for this compound involves the reaction of 1-adamantanamine with a suitable phosphorylating agent, such as diethyl chlorophosphate. tdl.orgtdl.org The nucleophilic nitrogen of the adamantanamine attacks the electrophilic phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group to form the desired P-N bond. rsc.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The key precursors, 1-adamantanamine and diethyl chlorophosphate, are readily accessible. 1-Adamantanamine can be synthesized from adamantane through various methods, such as the Ritter reaction with acetonitrile (B52724) followed by hydrolysis. ijpsr.comresearchgate.net Diethyl chlorophosphate is a commercially available reagent or can be prepared from the reaction of phosphoryl chloride with ethanol. georganics.sk
Key Features of the Convergent Synthesis:
Precursor Synthesis: Independent preparation of 1-adamantanamine and diethyl chlorophosphate.
Coupling Step: Nucleophilic substitution reaction between the amine and the phosphoryl chloride.
Byproduct Neutralization: Use of a base (e.g., triethylamine, pyridine) is crucial for scavenging HCl.
This synthetic route provides a direct and effective method for accessing the target compound and related N-phosphorylated adamantane derivatives. tdl.orgtdl.org
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters, including the choice of solvent, base, temperature, and stoichiometry, must be systematically evaluated. The goal is to facilitate the desired N-phosphorylation while minimizing potential side reactions, such as the formation of pyrophosphates or multiple phosphorylations.
Solvent Selection: The polarity and aprotic nature of the solvent are important. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are often preferred as they can dissolve the reactants without interfering with the reaction. researchgate.net The choice of solvent can influence reaction rates and the solubility of the hydrochloride salt byproduct.
Base: An appropriate base is required to act as an acid scavenger. Tertiary amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are commonly used because they are non-nucleophilic and effectively neutralize the generated HCl without competing in the main reaction. The amount of base is typically used in a slight excess (1.1-1.5 equivalents) to ensure complete neutralization.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the amine and the highly reactive phosphoryl chloride. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.
Stoichiometry: The molar ratio of the reactants is a key factor. A slight excess of the phosphorylating agent can sometimes be used to ensure full conversion of the valuable adamantanamine, but this can also lead to side products if not carefully controlled. A 1:1 or near 1:1 stoichiometry is often the starting point for optimization.
A hypothetical optimization study is summarized in the table below, illustrating how systematic variation of parameters can lead to improved reaction outcomes.
| Entry | Solvent | Base (Equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | Triethylamine (1.1) | 0 to RT | 12 | 75 |
| 2 | THF | Triethylamine (1.1) | 0 to RT | 12 | 82 |
| 3 | Acetonitrile | Triethylamine (1.1) | 0 to RT | 12 | 78 |
| 4 | THF | Pyridine (1.1) | 0 to RT | 12 | 70 |
| 5 | THF | Triethylamine (1.5) | 0 to RT | 12 | 85 |
| 6 | THF | Triethylamine (1.5) | RT | 6 | 80 |
Synthetic Accessibility of Related Phosphorylated Adamantane Derivatives
The rigid and bulky adamantyl scaffold is a privileged structure in catalyst and materials science. Its incorporation into phosphorus-containing molecules has led to the development of important derivatives, including bulky phosphine (B1218219) ligands for catalysis and phosphoramidites for bioconjugation. The synthetic accessibility of these compounds is key to their widespread application.
Preparation of Bulky Adamantyl Phosphine Ligands
Bulky, electron-rich phosphine ligands are crucial for enhancing the activity, stability, and selectivity of transition metal catalysts used in cross-coupling reactions. Adamantyl groups are ideal substituents for creating these properties due to their large steric footprint.
A significant challenge in the synthesis of tertiary alkyl phosphines, including adamantyl derivatives, is their susceptibility to side reactions. However, efficient methods have been developed. For instance, tri(1-adamantyl)phosphine, a highly effective ligand, can be synthesized via SN1 alkylation of di(1-adamantyl)phosphine with a suitable adamantyl electrophile, such as 1-adamantyl acetate. This route avoids methods that are less effective for such sterically hindered phosphines.
Another important class is aryl-diadamantylphosphines. These are readily accessible and allow for fine-tuning of the ligand's electronic and steric properties by modifying the aryl group. The general synthetic approach involves the reaction of an aryl-dichlorophosphine with an adamantyl Grignard reagent or the reaction of di(1-adamantyl)phosphine chloride with an aryl lithium or Grignard reagent.
| Ligand Type | Example | Key Synthetic Step | Precursors |
|---|---|---|---|
| Trialkylphosphine | Tri(1-adamantyl)phosphine | SN1 Alkylation | Di(1-adamantyl)phosphine, 1-Adamantyl acetate |
| Aryldialkylphosphine | (2-Biphenyl)di(1-adamantyl)phosphine | Nucleophilic Substitution | Di(1-adamantyl)phosphine chloride, 2-Biphenyllithium |
| Biarylphosphine | AdBrettPhos | Multi-step synthesis | Adamantyl phosphine precursors, Biaryl backbone |
Synthesis of Adamantane Phosphoramidites for Oligonucleotide Functionalization
Adamantane moieties can be incorporated into oligonucleotides to impart unique properties, such as increased hydrophobicity, enhanced cellular uptake, and the ability to form stable supramolecular complexes. The most efficient way to achieve this is by using an adamantane-containing phosphoramidite (B1245037) building block during automated solid-phase oligonucleotide synthesis. tdl.orgresearchgate.net
The synthesis of a suitable adamantane phosphoramidite involves a multi-step sequence. A typical approach starts with an adamantane derivative containing a hydroxyl group, which serves as the attachment point.
A general synthetic scheme proceeds as follows:
Linker Attachment: An adamantane alcohol (e.g., 1-adamantane methanol) is attached to a linker, often a diol, to provide spatial separation from the oligonucleotide backbone.
Protection: The terminal hydroxyl group of the linker is protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal during the stepwise solid-phase synthesis cycle.
Phosphitylation: The primary hydroxyl group attached to the adamantane core (or the linker) is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety.
This synthetic strategy yields a stable adamantane phosphoramidite that can be directly used in standard DNA/RNA synthesizers. tdl.org This allows for the precise, programmable incorporation of one or more adamantane units at any desired position within an oligonucleotide sequence, providing a versatile platform for creating functionalized nucleic acids. researchgate.netresearchgate.net
Structural Characterization and Spectroscopic Analysis of N Diethoxyphosphoryladamantan 1 Amine
Advanced Spectroscopic Techniques for Molecular Confirmation
The definitive confirmation of the molecular structure of N-diethoxyphosphoryladamantan-1-amine would rely on a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) would confirm the connectivity and chemical environment of atoms, while vibrational spectroscopy would identify the key functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.
Adamantyl Protons: The adamantane (B196018) cage has a highly symmetrical structure. In an unsubstituted adamantane, protons are found at approximately 1.76 ppm (for the six CH₂ protons) and 1.87 ppm (for the four CH protons). wikipedia.org In this compound, the substitution at the C1 position would reduce this symmetry, causing the signals to shift and become more complex. One would expect a series of broad, overlapping multiplets in the range of 1.5-2.2 ppm for the 15 protons of the adamantyl group. tandfonline.comijpsr.com
Ethoxy Protons (-O-CH₂-CH₃): The two ethoxy groups on the phosphorus atom would give rise to two distinct signals. The methylene protons (-O-CH₂) would be expected to appear as a quartet around 4.0 ppm, split by the adjacent methyl protons and also showing coupling to the ³¹P nucleus. The terminal methyl protons (-CH₃) would likely appear as a triplet around 1.3 ppm, split by the adjacent methylene protons.
Amine Proton (-NH-): The proton on the nitrogen atom would likely appear as a broad singlet. Its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. openstax.orgpressbooks.pub Coupling to the adjacent ³¹P nucleus might also be observed, which would split the signal into a doublet.
Due to the absence of experimental data, a data table for ¹H NMR cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the following signals would be anticipated:
Adamantyl Carbons: Unsubstituted adamantane shows two signals at 28.5 ppm (for the CH carbons) and 37.9 ppm (for the CH₂ carbons). wikipedia.org In the target molecule, the C1 carbon atom, being bonded to nitrogen, would be significantly deshielded and would appear further downfield, likely in the 50-60 ppm range. ijpsr.com The other three types of carbon atoms in the adamantyl cage would appear at distinct chemical shifts, generally between 29 and 42 ppm. ijpsr.com
Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbons (-O-CH₂) would be expected around 60-65 ppm, showing coupling to the phosphorus atom. The methyl carbons (-CH₃) would appear further upfield, typically around 16 ppm, and might also exhibit coupling to phosphorus.
Due to the absence of experimental data, a data table for ¹³C NMR cannot be generated.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a highly specific technique for observing phosphorus-containing compounds. Since ³¹P has a natural abundance of 100%, this method is very sensitive. The chemical shift of the phosphorus atom is highly dependent on its oxidation state and the nature of the substituents attached to it. For phosphoramidates, the ³¹P signal typically appears in a characteristic range. Based on similar diethyl phosphoramidate (B1195095) structures, the single phosphorus atom in this compound would be expected to produce a singlet (in a proton-decoupled spectrum) in the chemical shift range of approximately +5 to +15 ppm. oxinst.comtrilinkbiotech.comnih.gov In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the N-H proton and the protons of the two ethoxy groups.
Due to the absence of experimental data, a data table for ³¹P NMR cannot be generated.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration, expected as a single, medium-intensity band around 3300-3350 cm⁻¹ for the secondary amine. openstax.orgorgchemboulder.com An N-H bending vibration may also be observed around 1550 cm⁻¹. wikieducator.org
P=O and P-O-C Vibrations: A very strong and characteristic absorption for the phosphoryl (P=O) group stretch would be expected in the region of 1200-1250 cm⁻¹. The P-O-C stretching vibrations would likely appear as strong bands in the 1000-1050 cm⁻¹ region.
C-H and C-N Vibrations: The adamantyl and ethyl groups would give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ (aliphatic C-H). nih.gov The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com
A Raman spectrum would complement the IR data, often showing stronger signals for the more symmetric, less polar bonds of the adamantane carbon skeleton.
Due to the absence of experimental data, a data table for vibrational spectroscopy cannot be generated.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
The analysis would reveal the solid-state conformation of the molecule, including the orientation of the diethoxyphosphoryl group relative to the bulky adamantane cage. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and the phosphoryl oxygen, which govern the crystal packing. mdpi.comrsc.org Adamantane derivatives are known to form ordered crystal structures, and the data obtained would include the crystal system, space group, and unit cell dimensions. nih.govacs.orgmdpi.com
Due to the absence of experimental data, a data table for X-ray crystallography cannot be generated.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A detailed analysis of the geometric parameters from a single crystal X-ray diffraction study would allow for the creation of a comprehensive table of bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects within the molecule. For instance, the P-N bond length would provide insight into the nature of this bond, while the bond angles around the phosphorus and nitrogen atoms would define the local geometry. The dihedral angles would describe the conformation of the entire phosphoryl-amino substituent relative to the adamantane framework. In the absence of a published crystal structure, these specific values remain undetermined.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₂₆NO₃P), the theoretical exact mass could be calculated. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the compound's elemental composition. Without access to experimental spectra, a comparison between theoretical and observed mass is not possible.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the compound's structure and connectivity. For this compound, fragmentation would likely occur at the weaker bonds, such as the P-N bond, the P-O bonds, and bonds within the ethoxy groups. The adamantane core is generally robust and would likely remain intact as a major fragment. The specific fragmentation pathways and the relative abundances of the resulting ions would serve as a fingerprint for the molecule. The absence of published tandem mass spectrometry data precludes the creation of a table summarizing these fragmentation patterns.
Reactivity and Reaction Mechanism Studies of N Diethoxyphosphoryladamantan 1 Amine
Chemical Transformations Involving the Adamantane (B196018) Cage
The adamantane moiety, a diamondoid hydrocarbon, is known for its exceptional rigidity and thermal stability. Its reactivity is largely centered on its bridgehead carbon atoms.
Electrophilic Substitution Reactions on the Adamantyl Moiety
The tertiary carbons of the adamantane cage are susceptible to electrophilic attack, a characteristic that is expected to be retained in N-diethoxyphosphoryladamantan-1-amine. Reactions such as bromination are known to proceed readily at the bridgehead positions of the adamantane core. rsc.org For instance, the reaction of adamantane with electrophiles typically leads to 1-substituted or 1,3-disubstituted products due to the formation of a stable tertiary carbocation intermediate. rsc.org
A representative electrophilic bromination reaction on an unsubstituted adamantane cage is presented in the table below, illustrating the typical conditions and outcomes for such transformations.
Table 1: Representative Electrophilic Bromination of Adamantane
| Reactant | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Adamantane | Bromine (Br₂) | None (reflux) | 1-Bromoadamantane | High | rsc.org |
Influence of Adamantane's Rigid Structure on Reaction Dynamics
The rigid, cage-like structure of the adamantyl group imparts significant steric hindrance around the phosphoramidate (B1195095) moiety. This steric bulk plays a crucial role in the dynamics of reactions involving this compound. rsc.org The adamantyl group can shield the phosphorus center from nucleophilic attack, thereby slowing down reaction rates compared to less sterically encumbered phosphoramidates. rsc.org
This steric effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) reactions at the phosphorus atom. The bulky adamantane cage restricts the backside attack of a nucleophile, which is a key step in the SN2 mechanism. Consequently, reactions that proceed via this pathway are expected to be significantly slower for this compound than for analogous compounds with smaller N-alkyl substituents. rsc.org
Reactivity of the Phosphoramidate Group
The P-N bond in phosphoramidates is a key site of reactivity, susceptible to cleavage under various conditions.
Hydrolysis and Transamidation Reactions of the P-N Bond
The phosphoramidate P-N bond in this compound is prone to hydrolytic cleavage, particularly under acidic conditions. nih.gov The general mechanism for the acid-catalyzed hydrolysis of phosphoramidates involves protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the phosphorus center. nih.gov This leads to the cleavage of the P-N bond and the formation of diethyl phosphate (B84403) and 1-aminoadamantane hydrochloride. nih.govresearchgate.net
The rate of hydrolysis is influenced by both electronic and steric factors. The bulky adamantyl group is expected to sterically hinder the approach of water to the phosphorus atom, potentially slowing the rate of hydrolysis compared to less hindered phosphoramidates. researchgate.net
Transamidation, the exchange of the amine moiety of a phosphoramidate with another amine, is another important reaction. While specific studies on the transamidation of this compound are scarce, it is known that such reactions can be challenging for sterically hindered amides. researchgate.netrsc.org The reaction would likely require forcing conditions or the use of a catalyst to overcome the steric hindrance imposed by the adamantyl group. rsc.org
Table 2: General Conditions for P-N Bond Cleavage in Phosphoramidates
| Reaction | Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | Phosphate ester, Amine salt | Protonation of the nitrogen atom facilitates nucleophilic attack by water. nih.gov | nih.gov |
Phosphoryl Transfer Mechanisms
Phosphoryl transfer reactions are fundamental in biological and chemical systems. nih.gov The mechanism of phosphoryl transfer from a phosphoramidate can proceed through different pathways, including associative (SN2-like) or dissociative (SN1-like) mechanisms. nih.govunm.eduresearchgate.net
In an associative mechanism, the nucleophile attacks the phosphorus atom concurrently with the departure of the leaving group, proceeding through a pentacoordinate transition state. nih.gov Given the significant steric bulk of the adamantyl group in this compound, an associative pathway involving backside attack would be sterically disfavored.
A dissociative mechanism, on the other hand, involves the initial cleavage of the P-N bond to form a metaphosphate intermediate, which is then trapped by a nucleophile. unm.edu This pathway might be more plausible for a sterically hindered substrate like this compound, as it alleviates the steric crowding in the transition state. However, the formation of a high-energy metaphosphate intermediate is generally disfavored in solution.
The exact mechanism of phosphoryl transfer from this compound would likely depend on the specific reaction conditions, including the nature of the nucleophile and the solvent.
Reactions of the Amine Functionality
Upon cleavage of the P-N bond, the liberated 1-aminoadamantane becomes available for a range of reactions typical of a primary amine. 1-Aminoadamantane is a well-studied compound, and its reactivity is well-documented. researchgate.netnih.govnewdrugapprovals.org
The primary amine group of 1-aminoadamantane can act as a nucleophile and a base. It can undergo N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form imines. researchgate.net The high basicity of 1-aminoadamantane also allows it to readily form ammonium (B1175870) salts upon treatment with acids.
For instance, after hydrolysis of this compound, the resulting 1-aminoadamantane could be acylated with an acyl chloride in the presence of a base to form the corresponding N-(1-adamantyl)amide.
Table 3: Representative Reactions of 1-Aminoadamantane
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| N-Acylation | Acetyl chloride | N-(1-Adamantyl)acetamide | ijpsr.com |
| Formation of Schiff Base | Aldehyde/Ketone | N-(1-Adamantyl)imine | researchgate.net |
Nucleophilic Reactions at the Amine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org However, the steric hindrance imposed by the bulky adamantyl group and the electron-withdrawing nature of the diethoxyphosphoryl group significantly modulate its nucleophilicity compared to simpler secondary amines.
Nucleophilic substitution reactions at the amine nitrogen are a primary manifestation of its reactivity. youtube.comyoutube.com For instance, in the presence of a suitable electrophile, such as an alkyl halide, this compound can undergo N-alkylation to form a tertiary amine. The reaction proceeds via a standard SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Table 1: Proposed Reactants and Products in Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Product |
| This compound | Methyl Iodide | N-methyl-N-diethoxyphosphoryladamantan-1-amine |
| This compound | Benzyl Bromide | N-benzyl-N-diethoxyphosphoryladamantan-1-amine |
It is important to note that the rate of these reactions is expected to be slower than that of less hindered amines due to the steric bulk of the adamantyl cage.
Formation and Reactivity of Amine Radical Cations
Amine radical cations are highly reactive intermediates that can be generated through single-electron transfer (SET) from the neutral amine. beilstein-journals.org In the case of this compound, this can be achieved using chemical oxidants or through photoredox catalysis. beilstein-journals.org The adamantane cage is known to form stable radical cations, which can influence the subsequent reaction pathways. acs.org
Upon formation, the this compound radical cation can undergo several transformations. One key pathway is deprotonation from a carbon atom alpha to the nitrogen, leading to the formation of a carbon-centered radical. This radical can then participate in various coupling reactions. Computational studies on the related amantadine (B194251) cation have shown that cage-opening and hydrogen loss are possible reactive relaxation outcomes. chemrxiv.org
Another significant reaction of the amine radical cation is its conversion to an electrophilic iminium ion, which will be discussed in the following section. The stability and reactivity of the adamantane radical cation itself have been the subject of computational studies, which reveal ultrafast internal conversion to the ground state followed by potential fragmentation, predominantly hydrogen loss. researchgate.net
Generation of Iminium Ions and Subsequent Trapping Reactions
The oxidation of this compound, often proceeding through the amine radical cation, can lead to the formation of a highly electrophilic iminium ion. rsc.org This species is characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon. The generation of iminium ions from secondary amines is a well-established transformation in organic synthesis. nih.govmasterorganicchemistry.com
Once formed, the adamantyl-iminium ion is a potent electrophile and can be trapped by a variety of nucleophiles. nih.govresearchgate.net This provides a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen.
Table 2: Potential Nucleophiles for Trapping Adamantyl-Iminium Ions
| Nucleophile | Trapped Product |
| Cyanide (CN-) | α-cyano-N-diethoxyphosphoryladamantan-1-amine |
| Allyltrimethylsilane | α-allyl-N-diethoxyphosphoryladamantan-1-amine |
| Enolates | α-(2-oxoalkyl)-N-diethoxyphosphoryladamantan-1-amine |
The specific conditions for the generation and trapping of the iminium ion can be controlled to favor desired products. For example, visible light-mediated photoredox catalysis has emerged as a mild and efficient method for generating iminium ions from amines and subsequently trapping them with various nucleophiles. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling its reactivity and designing synthetic applications. This involves studying the kinetics of its reactions and identifying the key intermediates and transition states involved.
Kinetic Studies of this compound Reactions
While specific kinetic data for reactions involving this compound are not extensively documented, general principles of reaction kinetics can be applied. The rates of its nucleophilic substitution reactions are expected to be highly dependent on the steric bulk of the electrophile and the solvent polarity. For instance, solvolysis studies of 1-adamantyl derivatives have been used to probe the stability of carbocationic intermediates and the influence of the solvent. mdpi.com
Identification of Key Intermediates and Transition States
The reactions of this compound are proposed to proceed through several key intermediates, including the amine radical cation and the iminium ion, as discussed previously. Theoretical and computational studies are invaluable tools for characterizing the structures and energies of these transient species and the transition states that connect them.
For example, computational studies on the adamantane cation and its derivatives have provided insights into their electronic structure, spectroscopy, and fragmentation dynamics. researchgate.net Similar computational approaches could be employed to model the reaction pathways of this compound. The phosphorylation of tertiary amines with phosphorus pentachloride has been suggested to proceed through donor-acceptor complexes and subsequent formation of iminium salts, which can then be C-phosphorylated. mdpi.comresearchgate.net This suggests that similar intermediates may be relevant in the reactions of this compound.
Furthermore, the study of related phosphoryl transfer reactions suggests the possibility of associative or dissociative mechanisms involving pentacoordinate phosphorus intermediates or metaphosphate-like transition states, although direct evidence for such species in the context of this compound reactions is lacking. acs.org
Despite a comprehensive search for scholarly articles and research data, no specific computational chemistry studies focusing solely on the compound "this compound" were identified. The search yielded information on various other adamantane derivatives, detailing the application of computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand their properties. However, the absence of research dedicated to the electronic structure, conformational behavior, and reaction mechanisms of this compound prevents the generation of a scientifically accurate and detailed article as per the requested outline.
The available literature provides a general framework for how such a computational study could be conducted. For instance, DFT calculations are routinely used to investigate the ground state properties of molecules, including geometry optimization, electronic structure, and vibrational frequencies. nih.govresearchgate.net Molecular orbital analysis, often performed in conjunction with DFT, offers insights into charge distribution and the nature of chemical bonding. nih.gov
Similarly, conformational analysis of flexible molecules is frequently carried out using a combination of ab initio, semi-empirical, and molecular mechanics methods to identify stable conformers and map out potential energy surfaces. nih.gov Molecular dynamics simulations can then provide a picture of the dynamic behavior of the molecule over time, which is crucial for understanding its interactions in a biological or chemical system. semanticscholar.orgtandfonline.comtandfonline.comresearchgate.net
Theoretical studies on reaction mechanisms and kinetics for similar compounds have been performed using quantum chemical methods to elucidate reaction pathways and calculate activation energies. nih.gov These studies are vital for predicting the reactivity and stability of a compound.
While these general methodologies are well-established in the field of computational chemistry and have been applied to a wide range of adamantane derivatives, nih.govresearchgate.netresearchgate.net the specific data and detailed research findings required to construct an article on this compound are not available in the public domain based on the conducted search. The creation of the requested data tables and in-depth analysis is therefore not possible without dedicated computational research on this particular molecule.
Computational Chemistry and Theoretical Modeling of N Diethoxyphosphoryladamantan 1 Amine
Theoretical Studies on Reaction Mechanisms and Kinetics
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations
Transition state (TS) localization and Intrinsic Reaction Coordinate (IRC) calculations are fundamental computational methods used to elucidate reaction mechanisms, understand reactivity, and predict the feasibility of chemical transformations. For a molecule like N-diethoxyphosphoryladamantan-1-amine, these calculations could provide invaluable insights into its synthesis, potential reactions, and degradation pathways.
Transition State Localization: The process of locating a transition state, which is a first-order saddle point on the potential energy surface, is crucial. For reactions involving this compound, such as its formation from 1-aminoadamantane and a phosphorylating agent or its subsequent reactions, identifying the TS geometry would be the first step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly employed for this purpose. The vibrational analysis of the located TS structure is then performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
While no specific studies on this compound are available, research on the dissociative ionization of adamantane (B196018) has utilized theoretical calculations to identify rate-limiting transition states for fragmentation pathways. Similarly, studies on displacements on phosphoramidates discuss the nature of the transition state in nucleophilic substitutions at the phosphorus center. These studies highlight the types of computational approaches that would be necessary to understand the reactivity of this compound.
Prediction of Reaction Outcomes and Selectivity
Computational chemistry offers powerful tools to predict the outcomes and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. For this compound, these predictive models could guide synthetic efforts and help in understanding its chemical behavior.
Predicting Reaction Outcomes: By calculating the activation energies for various possible reaction pathways, computational models can predict the most likely products. For instance, if this compound were to be used as a reactant, different reactive sites on the molecule could lead to various products. Comparing the transition state energies for reactions at the adamantane cage, the phosphoryl group, or the ethoxy chains would indicate the most probable reaction outcome.
Predicting Selectivity: In cases where multiple isomers can be formed, computational chemistry can predict the selectivity. This is achieved by comparing the energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For a chiral molecule like this compound (if synthesized from a chiral precursor or if it undergoes reactions that introduce chirality), computational methods could predict enantioselectivity or diastereoselectivity.
Although no predictive studies for this compound are documented, computational studies on adamantane derivatives have been used to rationalize and predict their biological activities and binding preferences, which is an analogous predictive challenge.
Computational Prediction of Interactions with Other Chemical Entities
Molecular Docking and Dynamics for Supramolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying the non-covalent interactions between molecules, which are the foundation of supramolecular chemistry. The adamantane cage is well-known for its ability to form strong host-guest complexes.
Molecular Docking: Molecular docking could be used to predict the binding pose and affinity of this compound within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a cucurbituril. Docking algorithms would explore various orientations and conformations of the adamantane moiety within the host's binding site and score them based on a scoring function that estimates the binding free energy. This would provide initial insights into the stability and geometry of the potential supramolecular complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the supramolecular complex. By simulating the movement of the atoms over time, MD can assess the stability of the docked pose, characterize the flexibility of the complex, and provide a more accurate estimation of the binding free energy through methods like MM-PBSA or free energy perturbation. MD simulations would also reveal the role of solvent molecules in the binding process.
While no such studies have been performed on this compound, extensive research exists on the supramolecular interactions of other adamantane derivatives, which consistently demonstrates the utility of these computational methods.
Predictive Modeling for Ligand-Receptor Binding
Predictive modeling of ligand-receptor binding is a cornerstone of computational drug discovery. If this compound were to be investigated for potential biological activity, these methods would be crucial.
Molecular Docking for Biological Targets: Similar to its application in supramolecular chemistry, molecular docking can be used to predict how this compound might bind to the active site of a protein receptor. This would involve docking the molecule into the three-dimensional structure of the target protein and evaluating the potential binding modes and affinities. The results could identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding.
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known biological activities were available, a QSAR model could be developed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR model could predict its activity based on its calculated physicochemical properties and structural features.
Molecular Dynamics Simulations of Ligand-Receptor Complexes: MD simulations can be used to refine the docked poses of this compound in a protein's active site and to calculate binding free energies with higher accuracy. These simulations provide insights into the dynamic nature of the ligand-receptor interactions and the conformational changes that may occur upon binding.
Numerous studies have successfully applied these predictive modeling techniques to other adamantane derivatives to evaluate their potential as inhibitors for various enzymes and receptors.
Advanced Research Applications and Potentials of N Diethoxyphosphoryladamantan 1 Amine
Supramolecular Chemistry and Host-Guest Systems
Exploration of Interactions with Cyclodextrin (B1172386) Derivatives
There is no specific research data available on the exploration of interactions between N-diethoxyphosphoryladamantan-1-amine and cyclodextrin derivatives. The adamantane (B196018) cage itself is well-known for its strong association with cyclodextrins, particularly β-cyclodextrin, forming stable host-guest complexes. This interaction is driven by the hydrophobic effect and the excellent size and shape complementarity between the adamantane guest and the cyclodextrin cavity. Studies have detailed the complexation of various adamantane derivatives, such as adamantan-1-amine and adamantanol, with β-cyclodextrin, confirming the formation of inclusion complexes. However, the influence of the N-diethoxyphosphoryl group on these interactions has not been documented. The polarity, size, and conformational properties of this substituent would be expected to modulate the binding affinity and geometry of complexation with cyclodextrins, but specific thermodynamic and structural data are absent from the literature.
Design of Self-Assembled Systems Based on Adamantane-Cyclodextrin Recognition
No published studies describe the design or investigation of self-assembled systems specifically utilizing this compound and cyclodextrin recognition. The adamantane-cyclodextrin motif is a powerful and widely used tool for programming the self-assembly of supramolecular structures, including polymers, nanoparticles, and hydrogels. This strategy relies on the high and specific binding affinity between the two components. While the general principles are well-established, the specific application of this compound as the adamantane-containing building block in such systems has not been reported. Research in this area would be required to understand how the phosphoryl group affects the kinetics and thermodynamics of assembly and the properties of the resulting supramolecular materials.
Application in Ligand Design for Coordination Chemistry and Catalysis
This compound as a Building Block for Novel Ligands
There is no available research describing the use of this compound as a building block for novel ligands in coordination chemistry. The adamantane framework is valued in ligand design for its rigid and bulky nature, which can be used to control the steric environment around a metal center. The amine and phosphoryl groups on this compound offer potential coordination sites. However, the synthesis of ligands derived from this specific compound and their subsequent coordination to metal ions have not been documented in the scientific literature.
Development of Organometallic Complexes for Homogeneous and Heterogeneous Catalysis
In the absence of reported ligands based on this compound, there are consequently no studies on the development of its corresponding organometallic complexes for catalytic applications. The design of organometallic catalysts often leverages the unique steric and electronic properties imparted by the ligand scaffold. While adamantane-containing ligands have been explored in catalysis, there is no information regarding the catalytic activity of complexes featuring the this compound moiety in either homogeneous or heterogeneous systems.
Stereocontrol and Enantioselectivity in Catalytic Processes
There is no published research on the application of this compound in achieving stereocontrol or enantioselectivity in catalytic processes. Chiral ligands are essential for asymmetric catalysis, and rigid scaffolds like adamantane can be valuable components of such ligands. However, for this compound to be used in this context, it would typically need to be resolved into its enantiomers or incorporated into a chiral framework. There are no reports of such resolutions or applications, and therefore, no data on its performance in enantioselective catalysis.
Integration into Materials Science and Nanotechnology
The distinct moieties within this compound offer a versatile platform for its integration into materials science, enabling the development of materials with tailored properties.
Use as a Structural Component in Polymer Synthesis
The primary amine group of this compound serves as a reactive handle for its incorporation into various polymer backbones. This allows for the synthesis of polymers with unique thermal, mechanical, and chemical properties.
Polymer Backbone Integration: The amine functionality enables the compound to act as a monomer or a modifying agent in polycondensation or addition polymerization reactions. It can be integrated into polymer families such as polyamides, polyimines, and polyureas, where it can be reacted with diacids, dialdehydes, or diisocyanates, respectively. The synthesis of polyalkylenimines from alkanolamines demonstrates the utility of amine and hydroxyl groups in forming polymer structures. nih.gov
Property Enhancement: The incorporation of the rigid and bulky adamantane cage into a polymer chain is expected to significantly enhance its thermal stability and raise its glass transition temperature (Tg). This is due to the restriction of segmental motion of the polymer chains. Furthermore, the hydrophobic nature of the adamantane moiety can be used to control the solubility of the resulting polymers, making them soluble in non-polar organic solvents.
Functional Properties: The presence of the diethoxyphosphoryl group can impart specific functionalities to the polymer. Phosphorus-containing polymers are well-known for their flame-retardant properties. This suggests that polymers incorporating this compound could exhibit enhanced fire resistance.
| Polymer Type | Potential Monomer/Modifier | Expected Property Modification |
| Polyamides | This compound | Increased thermal stability, altered solubility, potential flame retardancy |
| Polyimines | This compound | Enhanced mechanical strength, higher glass transition temperature |
| Epoxy Resins | Curing agent | Improved thermal and chemical resistance |
Design of Nanostructured Materials with Defined Properties
The unique molecular structure of this compound makes it a promising building block for the bottom-up design of nanostructured materials. Polymers and composites incorporating this compound can be engineered to self-assemble into ordered structures with specific functionalities.
Self-Assembly: Copolymers containing both the hydrophobic adamantane unit and hydrophilic segments could exhibit amphiphilic behavior, leading to self-assembly in solution to form micelles, vesicles, or other ordered nanostructures. These structures are versatile platforms for applications in nano-scale drug-delivery systems. nih.gov
Hierarchical Organization: The rigidity of the adamantane unit can be exploited to create materials with a high degree of structural order. Much like the native extracellular matrix (ECM), which is a hierarchically organized nanocomposite, materials derived from this compound could provide mechanical support while promoting specific cellular interactions. nih.gov
Tunable Properties: By controlling the concentration of this compound within a polymer, it is possible to fine-tune the properties of the resulting nanostructured material. This allows for the creation of materials with controlled degradation rates, tunable mechanical properties, and specific surface chemistries, which are critical for applications in tissue engineering and regenerative medicine. nih.gov
Application in Ionic Liquids and Functionalized Surfaces
The amine and phosphoryl groups of this compound facilitate its use in the formulation of novel ionic liquids and for the chemical modification of surfaces.
Functionalized Surfaces: The primary amine group provides a reactive site for covalently grafting the molecule onto various substrates. Surfaces rich in hydroxyl groups, such as silica, hydrochars, and graphene oxide, can be functionalized with amines to alter their surface properties. nih.gov This process can enhance the stability and adsorptive characteristics of the material. nih.gov Attaching this compound would create a well-defined, hydrophobic surface layer due to the adamantane cages pointing away from the surface. The density of amine groups on a surface is a critical factor that influences its interaction with other molecules, such as carbon dioxide. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, known for their unique properties as solvents and electrolytes. mdpi.com The amine group of this compound can be quaternized to form a bulky, asymmetric organic cation. The presence of the large adamantane group would likely disrupt crystal lattice formation, resulting in a low melting point and the formation of an ionic liquid. The properties of ILs are highly dependent on the structure of their constituent ions, and incorporating the adamantane moiety is expected to influence viscosity, conductivity, and thermal stability. researchgate.net
Bioconjugate Chemistry and Chemical Biology Tools
The distinct functionalities of this compound make it a valuable tool for applications in bioconjugation and chemical biology, particularly in the functionalization of nucleic acids and the targeted degradation of proteins.
Development of this compound Modified Oligonucleotides for Nucleic Acid Functionalization
The introduction of chemical modifications into nucleic acids is a pivotal strategy for a range of applications, from diagnostics to therapeutics. nih.gov The amine group on this compound allows it to be used as a modifier for oligonucleotides.
Synthesis Strategy: The most common method for introducing such modifications is to use a phosphoramidite (B1245037) derivative of the modifying molecule during automated solid-phase oligonucleotide synthesis. glenresearch.com A phosphoramidite of this compound could be synthesized and coupled to the 5'-terminus or an internal position of a growing oligonucleotide chain. This method is highly efficient and compatible with standard DNA synthesis protocols. glenresearch.com
Functionalization: Once incorporated, the adamantane moiety imparts a bulky, hydrophobic character to the oligonucleotide. This can be exploited for several purposes:
Cellular Uptake: The lipophilic nature of adamantane may enhance the ability of the modified oligonucleotide to cross cell membranes.
Probing Interactions: The adamantane group can act as a probe to study DNA-protein interactions or the structure of nucleic acids.
Bioconjugation: The amine group, if protected during synthesis and deprotected later, can serve as a point of attachment for other molecules like fluorophores, biotin, or drugs. nih.gov
The use of post-synthetic modification is another powerful strategy for creating diverse oligonucleotide analogs. nih.gov An oligonucleotide containing an activated precursor could be reacted with this compound to achieve the desired functionalization.
Application in Protein Degradation Mechanisms via Hydrophobic Tagging
Targeted protein degradation has emerged as a powerful therapeutic strategy. One such approach is Hydrophobic Tagging (HyT), which utilizes bifunctional molecules to induce the degradation of a protein of interest. nih.gov
Mechanism of Action: The HyT strategy involves a molecule composed of a ligand that binds to a target protein, connected by a linker to a bulky hydrophobic group. nih.govnih.gov This hydrophobic tag, when brought into proximity with the protein surface, mimics a patch of a partially unfolded or misfolded protein. nih.govrsc.org This is recognized by the cell's quality control machinery, specifically chaperone proteins and E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govrsc.org
Role of the Adamantane Moiety: The adamantyl group is a well-established and effective hydrophobic tag used in the design of HyT-based degraders. nih.govnih.gov Therefore, this compound provides the essential structural component for this strategy. The amine group can be used to conjugate the adamantane tag to a protein-specific ligand via a suitable linker.
| Hydrophobic Tag | Description | Application in Protein Degradation |
| Adamantane | A bulky, rigid, and highly hydrophobic polycyclic hydrocarbon. | Commonly used in HyT to mimic misfolded protein states and induce degradation. nih.govnih.gov |
| Diphenylmethyl | A hydrophobic group consisting of two phenyl rings attached to a methane (B114726) center. | Used as a binding motif and hydrophobic tag for developing degraders for PD-L1. rsc.org |
| Boc-N-carboxylic acids | Derivatives used to introduce bulky, hydrophobic groups. | Used in the synthesis of PDEδ degraders. nih.gov |
This approach highlights the potential of using this compound as a key building block in the development of novel chemical tools for controlling protein levels within cells, offering a viable strategy for therapeutic intervention. nih.gov
Engineering of Chemical Probes for Biological Systems
The unique structural characteristics of the adamantane cage, particularly its lipophilicity and rigid three-dimensional structure, make it an attractive scaffold for the design of chemical probes. The incorporation of this compound into such probes offers a versatile platform for investigating complex biological systems. The adamantane moiety can serve as a robust anchor for targeting specific cellular components or as a modulator of the probe's solubility and transport properties across biological membranes.
The diethoxyphosphorylamine group introduces a key functional handle for further chemical modification. This group can be tailored to interact with specific enzymes or receptors, or it can be functionalized with reporter molecules such as fluorophores or biotin. For instance, the phosphorus center is electrophilic and can be targeted by nucleophilic residues in enzyme active sites, allowing for the design of activity-based probes.
One potential application lies in the development of probes for studying enzymes that process organophosphorus compounds, such as phosphotriesterases. A probe incorporating the this compound scaffold could be designed to mimic the substrate of such an enzyme. Upon enzymatic cleavage of the phosphate (B84403) ester bonds, a detectable signal could be released, enabling the real-time monitoring of enzyme activity in living cells.
Furthermore, the adamantane cage is known to interact with cyclodextrins and other host molecules. This property can be exploited to create supramolecular probe systems. For example, a fluorescent dye could be encapsulated within a cyclodextrin host, and the this compound-containing probe could act as a trigger for its release upon a specific biological event, leading to a change in fluorescence. While specific examples for this compound are not yet prevalent in the literature, the principles of probe design using adamantane derivatives are well-established.
| Probe Design Strategy | Potential Application | Reporter Group |
| Activity-Based Probe | Enzyme activity monitoring | Fluorophore, Biotin |
| Supramolecular System | Controlled release of reporters | Encapsulated Dye |
| Targeted Delivery | Cellular imaging | MRI contrast agent |
Contributions to Fundamental Organophosphorus Chemistry
The study of this compound and related compounds contributes significantly to the fundamental understanding of organophosphorus chemistry, particularly in the areas of phosphorus-nitrogen bond chemistry and the exploration of novel molecular scaffolds.
Advancing the Understanding of Phosphorus-Nitrogen Bond Chemistry
The phosphorus-nitrogen (P-N) bond is a cornerstone of many biologically and synthetically important molecules, including phosphoramidates and phosphazenes. The P-N bond in this compound presents a unique case study due to the steric bulk and electronic properties of the adamantyl group. The rigid and voluminous nature of the adamantane cage influences the geometry and reactivity of the adjacent P-N bond.
Research into the synthesis and reactivity of N-adamantyl phosphoramidates provides insights into the fundamental aspects of P-N bond formation and cleavage. The reaction of 1-adamantanamine with diethyl chlorophosphate to form this compound, for instance, is a classic example of nucleophilic substitution at a phosphorus center. The kinetics and mechanism of this reaction can be influenced by the steric hindrance imposed by the adamantyl group, providing valuable data for computational and mechanistic studies of phosphoramidate (B1195095) formation.
Furthermore, the stability of the P-N bond in this compound towards hydrolysis and enzymatic degradation is of significant interest. The bulky adamantyl group may sterically shield the phosphorus center from nucleophilic attack, thereby increasing the compound's stability. A comparative study of the hydrolysis rates of various N-alkyl phosphoramidates could quantify the protective effect of the adamantyl group. This understanding is crucial for the design of more stable organophosphorus compounds for various applications.
Exploration of Novel Phosphorylated Adamantane Scaffolds
The synthesis of this compound opens the door to a wide array of novel phosphorylated adamantane scaffolds with potential applications in materials science and medicinal chemistry. The diethoxyphosphorylamine moiety can be readily modified to introduce further functionalities.
For example, the ethoxy groups on the phosphorus atom can be substituted with other alkoxy or aryloxy groups to fine-tune the electronic properties and solubility of the molecule. They can also be replaced with amino groups to create phosphorodiamidates, or with carbon-based substituents to form phosphonamidates. These modifications can lead to the generation of diverse libraries of phosphorylated adamantane derivatives for screening in various biological assays.
Future Perspectives and Emerging Research Directions for N Diethoxyphosphoryladamantan 1 Amine
Development of Sustainable and Green Synthetic Protocols
The synthesis of complex molecules like N-diethoxyphosphoryladamantan-1-amine traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. A key future direction is the development of sustainable and green synthetic methodologies. Research in this area could focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.
Catalytic Methods: Exploring the use of catalytic systems, such as transition metal catalysts or organocatalysts, to replace stoichiometric reagents, thereby reducing waste and improving efficiency.
Alternative Solvents: Investigating the use of greener solvents, like water, supercritical fluids, or bio-based solvents, to replace volatile and toxic organic solvents.
Energy Efficiency: Developing synthetic protocols that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.
A comparative analysis of potential green synthetic routes is presented in Table 1.
| Synthetic Approach | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Phosphonylation Step | Use of phosphorus oxychloride followed by alcoholysis | Direct catalytic C-P bond formation or use of less hazardous phosphitylating agents | Reduced corrosive byproducts, improved safety |
| Solvent System | Chlorinated hydrocarbons (e.g., Dichloromethane) | Bio-based solvents (e.g., 2-Methyltetrahydrofuran) or solvent-free conditions | Reduced environmental impact, easier product isolation |
| Purification | Traditional column chromatography | Supercritical fluid chromatography (SFC) or crystallization | Reduced solvent consumption, faster purification times |
Table 1: Comparison of Traditional and Potential Green Synthetic Approaches
Unveiling Novel Reactivity Patterns and Synthetic Transformations
The unique combination of the bulky adamantane (B196018) cage and the reactive phosphoramidate (B1195095) group in this compound suggests a rich and underexplored reactivity profile. Future research should aim to unveil novel transformations involving this molecule. Key areas of investigation include:
Modification of the Phosphoramidate Moiety: Exploring reactions such as hydrolysis, transesterification, and substitution at the phosphorus center to generate a library of derivatives with tailored properties.
Reactivity of the N-H Bond: Investigating the acidity and reactivity of the amine proton, which could be exploited in reactions like N-alkylation, N-arylation, and coordination chemistry.
Transformations of the Adamantane Core: While the adamantane skeleton is generally inert, exploring functionalization of the adamantane cage in the presence of the phosphoramidate group could lead to novel polyfunctionalized adamantane derivatives.
Expanding the Scope of Application in Interdisciplinary Fields
The structural features of this compound make it a promising candidate for applications in various interdisciplinary fields. Future research should focus on exploring its potential in:
Medicinal Chemistry: The adamantane group is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates. The phosphoramidate moiety can act as a phosphate (B84403) mimic or a leaving group, suggesting potential applications as an enzyme inhibitor or a prodrug.
Materials Science: The rigid adamantane core can be used to construct well-defined supramolecular assemblies and polymers with unique thermal and mechanical properties. The phosphorus-containing group could impart flame-retardant properties to materials.
Coordination Chemistry: The nitrogen and oxygen atoms of the phosphoramidate group can act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or luminescent properties.
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and development of this compound and its derivatives, a synergistic approach combining experimental and computational methods is crucial. This integrated strategy can provide deeper insights into the molecule's properties and reactivity.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict molecular properties such as geometry, electronic structure, and reactivity. This can guide the design of new synthetic routes and the prediction of potential applications.
Spectroscopic Analysis: Advanced spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ³¹P) and X-ray crystallography, are essential for the unambiguous characterization of newly synthesized compounds and for understanding their three-dimensional structure.
Structure-Property Relationship Studies: By combining experimental data with computational predictions, researchers can establish clear structure-property relationships. This knowledge is vital for the rational design of new molecules with desired functionalities.
A summary of how computational and experimental techniques can be integrated is provided in Table 2.
| Research Objective | Computational Method | Experimental Technique | Expected Outcome |
| Determine Molecular Structure | Geometry Optimization (DFT) | X-ray Crystallography, NMR Spectroscopy | Accurate 3D structure and conformational analysis |
| Predict Reactivity | Frontier Molecular Orbital (FMO) analysis, Reaction Pathway Modeling | Kinetic studies, Product analysis (GC-MS, LC-MS) | Understanding of reaction mechanisms and selectivity |
| Screen for Biological Activity | Molecular Docking, QSAR | In vitro biological assays | Identification of potential therapeutic targets and lead compounds |
Table 2: Integration of Computational and Experimental Methodologies
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-diethoxyphosphoryladamantan-1-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves phosphorylation of adamantan-1-amine derivatives using diethyl phosphite or related reagents under anhydrous conditions. Key parameters include temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of phosphorus-containing reagents. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorylation efficiency. For optimization, combinatorial screening of catalysts (e.g., triethylamine) and reaction times is recommended. Databases like REAXYS provide retro-synthetic pathways for adamantane derivatives, enabling route validation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) is critical. For example:
- <sup>31</sup>P NMR should show a singlet near δ 25–30 ppm for the phosphoryl group.
- <sup>1</sup>H NMR will resolve adamantane protons as multiplets (δ 1.5–2.5 ppm) and ethoxy groups as quartets (δ 1.2–1.4 ppm).
High-resolution mass spectrometry (HRMS) and IR (for P=O stretches ~1250 cm<sup>−1</sup>) further validate purity. Cross-referencing with spectral libraries in REAXYS ensures accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the phosphoryl group. Storage under inert gas (argon) at 0–4°C in amber vials minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) can assess shelf life. Periodic <sup>31</sup>P NMR checks detect hydrolytic byproducts (e.g., phosphoric acid derivatives). Avoid aqueous solvents unless stabilized with desiccants .
Q. How does the steric bulk of the adamantane moiety influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The rigid adamantane framework imposes steric hindrance, slowing nucleophilic substitutions but favoring radical or transition-metal-catalyzed pathways. For example, palladium-catalyzed C–H activation (as in dimethylamination of naphthalene derivatives) may require bulky ligands (e.g., bis(adamantyl)phosphines) to enhance regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound as a ligand?
- Methodological Answer : Conflicting catalytic data may arise from ligand lability or solvent-dependent coordination modes. Computational studies (DFT) can model metal-ligand interactions, while <sup>31</sup>P NMR titration experiments quantify binding constants. Compare turnover numbers (TONs) in polar vs. nonpolar solvents to isolate solvent effects. For example, phosphine ligands with adamantyl groups exhibit enhanced air stability but reduced electron-donating capacity .
Q. How can computational tools predict the metabolic or environmental fate of this compound?
- Methodological Answer : Use predictive platforms like BKMS_METABOLIC to simulate hydrolysis pathways (e.g., P–O bond cleavage) or cytochrome P450-mediated oxidation. Molecular docking studies assess binding to enzymes like phosphatases. Environmental persistence can be modeled via EPI Suite, focusing on logP (hydrophobicity) and biodegradation half-lives .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictory NMR shifts often stem from solvent polarity or impurities. Repurify samples via column chromatography (silica gel, ethyl acetate/hexane) and reacquire spectra under standardized conditions (e.g., CDCl3 at 25°C). For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies connectivity. Cross-validate with X-ray crystallography if crystals are obtainable .
Q. What role does the phosphoryl group play in modulating the compound’s bioactivity or interaction with biological targets?
- Methodological Answer : The phosphoryl group enhances hydrogen-bonding capacity, influencing binding to kinases or phosphatases. Surface plasmon resonance (SPR) assays quantify affinity for target proteins. Comparative studies with non-phosphorylated analogs (e.g., N-methyladamantan-1-amine) isolate phosphorylation effects. Molecular dynamics simulations further reveal conformational changes upon binding .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and real-time <sup>31</sup>P NMR monitoring.
- Characterization : Combine multinuclear NMR, HRMS, and IR for structural certainty.
- Stability : Use inert storage and periodic spectroscopic validation.
- Data Resolution : Employ computational modeling and 2D NMR to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
